molecular formula C19H22N8 B2634749 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415634-95-4

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2634749
CAS No.: 2415634-95-4
M. Wt: 362.441
InChI Key: VFMQHWQNOALAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a cyclopropyl group, a piperazine ring, and a pyrazole moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl group is introduced through a cyclopropylation reaction, while the piperazine and pyrazole moieties are added via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often related to signal transduction, cellular metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, enhances its stability and ability to interact with specific molecular targets .

Properties

IUPAC Name

4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-14-22-17(13-18(23-14)27-8-2-6-21-27)26-11-9-25(10-12-26)16-5-7-20-19(24-16)15-3-4-15/h2,5-8,13,15H,3-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMQHWQNOALAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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